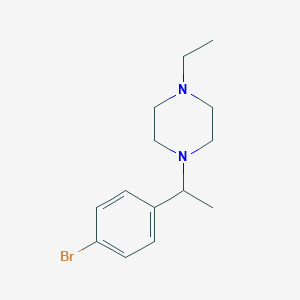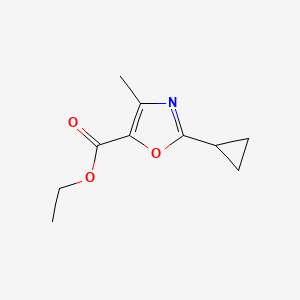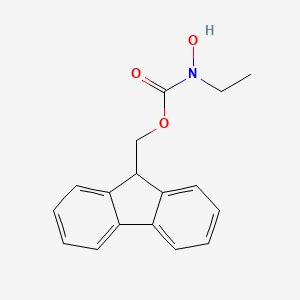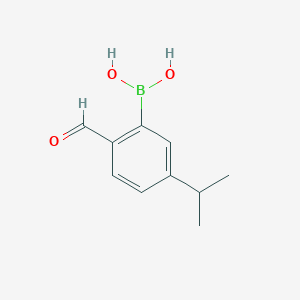
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole compounds generally involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds such as aldehydes, ketones, or α,β-unsaturated carboxylic acid derivatives .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitution reactions at the position next to the nitrogen atom, electrophilic substitution reactions at the carbon between the two nitrogen atoms, and reactions with electrophiles at the nitrogen atoms .Applications De Recherche Scientifique
Tautomerism and Structural Analysis
- The study of tautomerism in 4-bromo substituted 1H-pyrazoles has provided insights into their structural characteristics. These compounds exhibit tautomerism, with the 3-bromo tautomer predominating in both solid states and solution, as revealed by multinuclear magnetic resonance spectroscopy and X-ray crystallography. This structural behavior underpins their reactivity and potential applications in synthesis and material science (Trofimenko et al., 2007).
Biological Activities
- Pyrazole derivatives, including those with bromo substitutions, have been synthesized and evaluated for a variety of biological activities. For instance, compounds have shown remarkable analgesic activities in mice, along with moderate hypotensive, bradycardiac, antiinflammatory activities, and weak platelet antiaggregating activity in vitro. These findings highlight the potential therapeutic applications of these compounds (Bondavalli et al., 1988).
Chemoselective Synthesis
- The copper-catalyzed chemoselective synthesis of pyrazole derivatives, including those with trifluoromethyl groups, demonstrates the versatility of these compounds in organic synthesis. This methodology offers a regioselective approach to obtain pyrazoles with high yields and excellent regioselectivity, highlighting their importance in the development of new synthetic routes and chemical intermediates (Lu et al., 2019).
Antimicrobial Activities
- Bromo-substituted pyrazole derivatives have been evaluated for their antibacterial and antifungal properties. These compounds have shown significant activity against various pathogens, indicating their potential as lead compounds for the development of new antimicrobial agents (Pundeer et al., 2013).
Catalysis and Material Science
- Pyrazole compounds have also been explored for their application in catalysis, particularly in the Suzuki-Miyaura cross-coupling reactions. The development of palladium complexes with pyrazolated ligands showcases the utility of these compounds in facilitating efficient catalytic processes, further extending their applicability beyond biological activities to material science and industrial chemistry (Sharma et al., 2013).
Propriétés
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2N2/c6-4-1-9-10(2-4)3-5(7)8/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZQCHLMQBJZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704037 | |
| Record name | 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole | |
CAS RN |
1049730-36-0 | |
| Record name | 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol](/img/structure/B1442091.png)








